molecular formula C21H13F3N2OS B2844673 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide CAS No. 477534-98-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2844673
CAS RN: 477534-98-8
M. Wt: 398.4
InChI Key: RHHJJAAKXRPVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide, also known as DAPTA, is a small molecule that has gained significant attention in the scientific community for its potential applications in biomedical research. DAPTA is a synthetic compound that was first synthesized in 2003 by a group of researchers from the University of California, San Francisco. Since its discovery, DAPTA has been extensively studied for its potential use in a variety of applications, including as a therapeutic agent for the treatment of infectious diseases and as a research tool for studying protein-protein interactions.

Scientific Research Applications

Heterocyclic Synthesis

The synthesis of heterocyclic skeletons, like benzothiazine and quinazoline, is a crucial area of research involving compounds related to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide. The reaction pathways and synthesis of these compounds are of significant interest, as demonstrated in the research by Fathalla and Pazdera (2002), which focuses on the synthesis of various cyclic products from related chemical reactions (Fathalla & Pazdera, 2002).

Anticancer Properties

Studies have shown the potential of derivatives of this compound in the field of anticancer research. For instance, Salahuddin et al. (2014) have worked on synthesizing compounds that showed moderate activity against breast cancer cell lines, highlighting the potential of these compounds in anticancer therapies (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antimicrobial Activity

Compounds related to this compound have been studied for their antimicrobial properties. Bikobo et al. (2017) synthesized a series of derivatives that displayed significant antimicrobial activity, particularly against pathogenic strains, suggesting potential applications in treating infections (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Corrosion Inhibition

The derivatives of this compound are also explored for their potential as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives and studied their effectiveness in inhibiting steel corrosion in acidic environments, demonstrating the versatility of these compounds in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Electrochemical Applications

In the field of electrochemistry, benzothiazoles, a class related to the compound , have been synthesized through TEMPO-catalyzed electrolytic C–H thiolation, as reported by Qian et al. (2017). This research demonstrates the potential application of these compounds in synthesizing organic materials and pharmaceuticals (Qian, Li, Song, & Xu, 2017).

properties

IUPAC Name

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2OS/c22-21(23,24)14-5-1-4-13(9-14)19(27)26-20-25-18-15-6-2-3-11-7-8-12(17(11)15)10-16(18)28-20/h1-6,9-10H,7-8H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHJJAAKXRPVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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